Cas no 2225178-69-6 (3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid)

3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
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- 3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid
- (3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid
- 2225178-69-6
-
- インチ: 1S/C13H19BO2/c1-13(2,3)11-6-10(9-4-5-9)7-12(8-11)14(15)16/h6-9,15-16H,4-5H2,1-3H3
- InChIKey: AWLVGUIBAPRKSW-UHFFFAOYSA-N
- ほほえんだ: C1(B(O)O)=CC(C(C)(C)C)=CC(C2CC2)=C1
計算された属性
- せいみつぶんしりょう: 218.1478100g/mol
- どういたいしつりょう: 218.1478100g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C905060-25mg |
3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid |
2225178-69-6 | 95% | 25mg |
¥4,046.40 | 2022-09-02 |
3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acidに関する追加情報
Recent Advances in the Application of 3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid (CAS: 2225178-69-6) in Chemical Biology and Pharmaceutical Research
The compound 3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid (CAS: 2225178-69-6) has recently emerged as a promising candidate in chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This boronic acid derivative has been extensively studied for its potential applications in drug discovery, targeted therapy, and as a key intermediate in organic synthesis. Recent studies have highlighted its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex bioactive molecules.
One of the most significant breakthroughs involving this compound is its application in the development of novel kinase inhibitors. Researchers have utilized 3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid as a building block to synthesize small-molecule inhibitors targeting specific kinases involved in cancer progression. The compound's boronic acid moiety facilitates the formation of reversible covalent bonds with the active-site residues of kinases, thereby enhancing binding affinity and selectivity. This mechanism has been demonstrated in recent preclinical studies, showing promising results in inhibiting tumor growth in various cancer models.
In addition to its role in kinase inhibition, this compound has also been explored in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to degrade target proteins by recruiting ubiquitin ligases. The incorporation of 3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid into PROTAC designs has been shown to improve their pharmacokinetic properties and cellular permeability. Recent publications have reported the successful degradation of oncogenic proteins using PROTACs derived from this boronic acid, opening new avenues for targeted protein degradation therapies.
Another area of interest is the compound's utility in bioorthogonal chemistry. The boronic acid group can undergo rapid and selective reactions with diols and other nucleophiles under physiological conditions, making it an ideal candidate for labeling and imaging applications. Recent studies have demonstrated its use in the development of fluorescent probes for real-time monitoring of cellular processes, such as glycosylation and metabolite trafficking. These advancements underscore the compound's potential as a versatile tool in chemical biology.
Despite these promising developments, challenges remain in optimizing the compound's stability and bioavailability. Researchers are actively investigating strategies to mitigate its potential off-target effects and improve its metabolic stability. Recent efforts have focused on structural modifications, such as the introduction of electron-withdrawing groups or the use of prodrug approaches, to enhance its therapeutic index. These studies are expected to pave the way for the clinical translation of therapies based on 3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid.
In conclusion, 3-(Cyclopropyl)-5-(tert-butyl)phenylboronic acid (CAS: 2225178-69-6) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its applications span from drug discovery to bioimaging, with ongoing studies continually expanding its potential. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and diagnostic tools.
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